molecular formula C7H11NO2 B13955904 3-(Hydroxymethylidene)-1-methylpiperidin-4-one CAS No. 70027-60-0

3-(Hydroxymethylidene)-1-methylpiperidin-4-one

Cat. No.: B13955904
CAS No.: 70027-60-0
M. Wt: 141.17 g/mol
InChI Key: NPONOYXLLZOBCQ-UHFFFAOYSA-N
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Description

3-(Hydroxymethylidene)-1-methylpiperidin-4-one (: 89910-21-4) is a specialty piperidinone derivative offered for chemical and pharmaceutical research . With the molecular formula C7H11NO2, this compound features a hydroxymethylidene functional group, which makes it a versatile and reactive synthon for constructing more complex molecular architectures . As a functionalized derivative of 1-methyl-4-piperidone, it shares a core structural motif that is prevalent in numerous pharmacologically active molecules . The parent compound, 1-methyl-4-piperidone, is a well-established building block for a wide range of pharmaceuticals, including analgesics, antidepressants, antipsychotics, and 5-HT receptor agonists . It also serves as a key precursor in the synthesis of mono-carbonyl curcumin analogues, which are investigated for their enhanced bioavailability and potential cytotoxic activity against various cancer cell lines . The specific value of 3-(Hydroxymethylidene)-1-methylpiperidin-4-one lies in its hydroxymethylidene group, which can undergo various chemical transformations, such as condensations and nucleophilic additions. This reactivity profile makes it a valuable intermediate for medicinal chemistry programs, particularly in the exploration of structure-activity relationships and the development of new therapeutic candidates. Researchers are encouraged to consult the scientific literature for detailed applications of this specific compound and its analogues. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(hydroxymethylidene)-1-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-8-3-2-7(10)6(4-8)5-9/h5,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPONOYXLLZOBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C(=CO)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698865
Record name 3-(Hydroxymethylidene)-1-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70027-60-0
Record name 3-(Hydroxymethylidene)-1-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Transfer Hydrogenation and Formaldehyde Reaction

A notable method involves the reaction of piperidine-4-carboxylic acid derivatives with formaldehyde under transfer hydrogenation conditions to yield N-methylated piperidine derivatives, which can be further transformed into the target compound.

  • Process Summary:
    • React piperidine-4-carboxylic acid (isonipecotic acid) with formaldehyde at ambient pressure.
    • Use transfer hydrogenation conditions, including a palladium catalyst (e.g., palladium on charcoal) or platinum catalyst.
    • Employ water and an acid such as formic acid as the hydrogen source.
    • Heat the reaction mixture from ambient temperature up to 90–95 °C.
    • Convert the product to its hydrochloride salt for isolation and purification.

This method effectively methylates the nitrogen atom and introduces the hydroxymethylidene group through formaldehyde interaction, yielding 1-methylpiperidine-4-carboxylic acid derivatives as intermediates, which can be converted to 3-(hydroxymethylidene)-1-methylpiperidin-4-one.

Hydrochloride Salt Formation from 3-Methylpiperidin-4-one Precursors

Another approach starts with racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester:

  • Step 1: Dissolve the ester in anhydrous dichloromethane (DCM) at 0 °C.
  • Step 2: Slowly add ethanolic hydrochloric acid (HCl) to the solution.
  • Step 3: Stir the mixture at 25 °C for 3 hours.
  • Step 4: Monitor reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material.
  • Step 5: Evaporate the reaction mixture to obtain racemic 3-methylpiperidin-4-one hydrochloride as a crude product for further transformations.

This method provides a hydrochloride salt of a key intermediate, which can be elaborated into the hydroxymethylidene derivative by subsequent formylation or condensation steps.

Condensation with Formaldehyde or Equivalent Reagents

The hydroxymethylidene group at the 3-position is typically introduced by condensation reactions involving formaldehyde or related aldehydes with the piperidinone core. While specific stepwise protocols for 3-(hydroxymethylidene)-1-methylpiperidin-4-one are limited in open literature, analogous compounds are synthesized by:

  • Refluxing the piperidin-4-one derivative with formaldehyde under acidic or neutral conditions.
  • Using ethanol or other suitable solvents as co-solvents.
  • Isolating the product by precipitation or extraction, followed by purification via recrystallization or chromatography.

This approach leverages the electrophilic nature of formaldehyde to form the exocyclic hydroxymethylidene substituent, a key structural feature of the compound.

Comparative Summary of Preparation Routes

Preparation Method Key Reagents/Conditions Product Form Yield/Notes
Transfer hydrogenation with formaldehyde Piperidine-4-carboxylic acid, formaldehyde, Pd/C catalyst, formic acid, heat (90–95 °C) 1-Methylpiperidine-4-carboxylic acid intermediate Efficient methylation and functionalization
Hydrochloride salt formation from ester 3-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, ethanolic HCl, DCM, 0–25 °C 3-Methylpiperidin-4-one hydrochloride Crude intermediate for further synthesis
Condensation with formaldehyde Piperidin-4-one derivative, formaldehyde, ethanol, acidic or neutral conditions 3-(Hydroxymethylidene)-1-methylpiperidin-4-one Typical method for hydroxymethylidene installation

Analytical Characterization and Purity

Synthesized compounds are typically characterized by:

The preparation of 3-(hydroxymethylidene)-1-methylpiperidin-4-one involves strategic methylation of the nitrogen atom and introduction of the hydroxymethylidene group primarily through transfer hydrogenation with formaldehyde and condensation reactions. The use of palladium catalysts and controlled reaction conditions facilitates efficient synthesis. Hydrochloride salt intermediates derived from 3-methylpiperidin-4-one esters serve as valuable precursors. Analytical methods confirm the structure and purity of the final compound, ensuring its suitability for further synthetic or biological applications.

This synthesis knowledge is critical for researchers aiming to develop derivatives or utilize this compound as a building block in drug discovery and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethylidene)-1-methylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form 3-(Hydroxymethyl)-1-methylpiperidin-4-one.

    Substitution: The hydroxymethylidene group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) are used under appropriate conditions.

Major Products

    Oxidation: 3-(Carboxymethylidene)-1-methylpiperidin-4-one.

    Reduction: 3-(Hydroxymethyl)-1-methylpiperidin-4-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Hydroxymethylidene)-1-methylpiperidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethylidene)-1-methylpiperidin-4-one involves its interaction with specific molecular targets. The hydroxymethylidene group can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring structure allows the compound to fit into binding sites of various proteins, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Key Observations :

  • Hydroxymethylidene vs.
  • Extended Conjugation : Bis-allylidene derivatives (e.g., Pg150) exhibit extended π-systems, which may enhance UV absorption and electron-delocalization properties relevant to photodynamic therapies .

Pharmacological Activities

Biological activities of piperidin-4-one derivatives are substituent-dependent:

Compound Type Activity Mechanism/Effect Cell Lines/Models Tested Reference
CA-5f (Curcumin analog) Antitumor, autophagy inhibition Blocks autophagic flux, induces apoptosis A549, HUVEC, HepG2, HeLa
Benzylidene derivatives Antimicrobial Disrupts microbial cell membranes In vitro bacterial/fungal models
Pg150 Anti-parasitic Targets Trypanosoma cruzi and Leishmania In vitro parasite assays
ADME-optimized analogs Antiviral (SARS-CoV-2) Inhibits viral main protease (Mpro) Computational docking studies

Structure-Activity Relationship (SAR) :

  • Aromatic Substituents : Electron-withdrawing groups (e.g., -Br, -F) enhance antimicrobial activity but may reduce solubility .
  • Hydroxymethylidene Group: Potential to improve bioavailability via hydrogen bonding, though this requires experimental validation .

Physicochemical and Spectroscopic Properties

Comparative spectral data and physicochemical parameters:

Compound (Example) ¹H NMR (δ, key peaks) ¹³C NMR (δ, key peaks) MS (m/z) Yield
(E)-3-(3-Methoxybenzylidene) 3.82 (s, -OCH₃), 7.54 (s, CH=N) 159.5 (C=O), 55.3 (-OCH₃) 232 [M+H]⁺ 65%
(E)-3-(2-Bromobenzylidene) 7.60–7.63 (m, Ar-H), 3.46 (s, CH₂) 197.6 (C=O), 134.3 (C-Br) 302 [M+Na]⁺ 94%
Pg150 (Bis-allylidene) 6.47 (d, J=17 Hz, furan-H) 151 (C=N), 113 (furan-C) 334 [M+] 98%

ADME Profiles :

  • Derivatives with methoxy or hydroxyl groups exhibit favorable logP values (2.1–3.5) and gastrointestinal absorption, as predicted by SwissADME .

Biological Activity

3-(Hydroxymethylidene)-1-methylpiperidin-4-one is a piperidine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

  • IUPAC Name : 3-(Hydroxymethylidene)-1-methylpiperidin-4-one
  • Molecular Formula : C8H13NO2
  • Molecular Weight : 155.19 g/mol

Antimicrobial Activity

Research indicates that derivatives of piperidine, including 3-(Hydroxymethylidene)-1-methylpiperidin-4-one, exhibit significant antimicrobial properties. In a study evaluating various piperidine derivatives, it was found that certain modifications enhance their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3-(Hydroxymethylidene)-1-methylpiperidin-4-oneE. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Activity

The anticancer potential of 3-(Hydroxymethylidene)-1-methylpiperidin-4-one has been explored in various cancer cell lines. A notable study demonstrated its effectiveness in inhibiting the proliferation of breast cancer cells (MDA-MB-231). The compound induced apoptosis and altered cell cycle progression, leading to significant reductions in cell viability.

Case Study: Cytotoxicity in MDA-MB-231 Cells

  • Concentration : 10 µM
  • Effect : Induced apoptosis (Caspase-3 activity increased by 1.5 times)
  • Cell Cycle Analysis : Increased G0/G1 phase arrest

The biological activity of 3-(Hydroxymethylidene)-1-methylpiperidin-4-one is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has shown potential as an inhibitor of α-glucosidase, which is relevant for managing diabetes.
  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, including 3-(Hydroxymethylidene)-1-methylpiperidin-4-one. Modifications to the piperidine ring or substituents have been systematically evaluated to enhance biological efficacy.

Table of Structure-Activity Relationships

ModificationActivity ChangeReference
Hydroxymethyl GroupIncreased antimicrobial activity
Methyl SubstitutionEnhanced anticancer properties
Aromatic SubstituentsVariable effects on enzyme inhibition

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